3,3'-(Benzylidenedithio)dipropanoic acid
Description
3,3'-(Benzylidenedithio)dipropanoic acid is a sulfur-containing organic compound characterized by a benzylidene group bridging two dithiol-linked propanoic acid moieties. This structure confers unique chemical properties, such as redox activity due to the disulfide bond and coordination capabilities via the carboxylic acid groups. Applications span biochemical research (e.g., cysteine analysis) and materials science (e.g., nanocarrier functionalization) .
Properties
CAS No. |
1030-02-0 |
|---|---|
Molecular Formula |
C13H16O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17) |
InChI Key |
KSXRJLUOKLRLEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
Other CAS No. |
1030-02-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Dipropanoic Acid Derivatives
Key Observations :
- Redox Activity : The disulfide bridge in benzylidenedithio and DTDPA enables reversible S-S bond cleavage, critical for responsive drug delivery systems .
- Aromatic vs. Aliphatic Bridges : Benzylidene and pyrazine derivatives exhibit enhanced π-π stacking for material stability, whereas ethene bridges prioritize flexibility .
- Biochemical Interactions : The benzobisthiazole derivative (PDB 6CE6) binds HDAC6 via carboxylate-metal coordination, a property shared with benzylidenedithio analogs .
Functional Analogs
Table 2: Metal Binding Properties of Thiourea-Dipropanoic Acid Derivatives
Comparison with 3,3'-(Benzylidenedithio)dipropanoic Acid:
- Soft Acid Binding : The disulfide group in benzylidenedithio analogs likely enhances affinity for soft acids (e.g., Ag<sup>+</sup>), akin to bis-thiourea 1A .
- Hard Acid Interactions : Carboxylic acid groups enable coordination with hard acids (e.g., Fe<sup>3+</sup>), similar to bis-thiourea 1B .
Physicochemical Properties
Table 3: Physical and Analytical Data
Key Findings :
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